
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminoethyl group attached to the phenol ring, along with tert-butyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2-tert-butyl-5-methylphenol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenol.
Aplicaciones Científicas De Investigación
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Aminoethyl)-3-methylphenol
- 4-(1-Aminoethyl)-2-methylphenol
- 4-(1-Aminoethyl)-2-tert-butylphenol
Uniqueness
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol is unique due to the presence of both tert-butyl and methyl groups on the phenol ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physical and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
4-(1-aminoethyl)-2-tert-butyl-5-methylphenol |
InChI |
InChI=1S/C13H21NO/c1-8-6-12(15)11(13(3,4)5)7-10(8)9(2)14/h6-7,9,15H,14H2,1-5H3 |
Clave InChI |
ZVGBOQICVLPFKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(C)N)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067250.png)
![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)
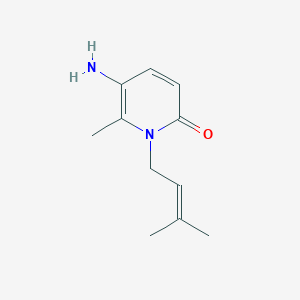
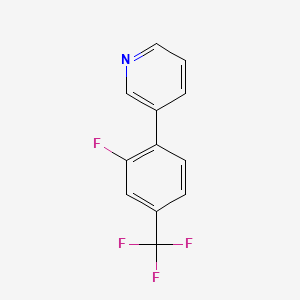

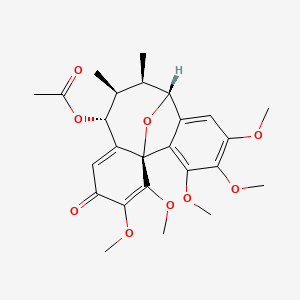
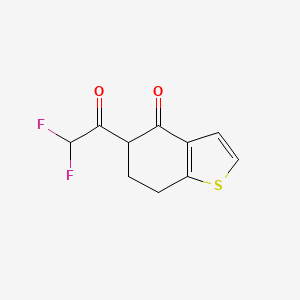
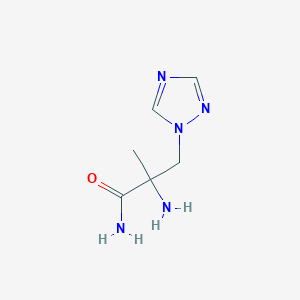
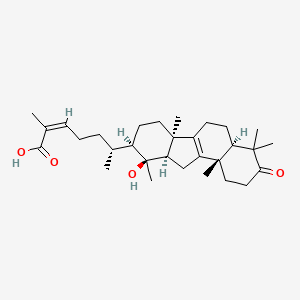
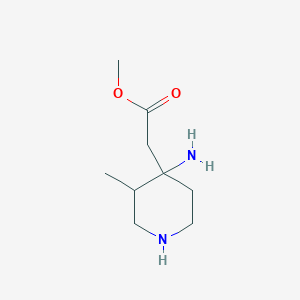

![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
